Nae-IN-M22

NAE inhibition reversible inhibitor covalent inhibitor

Procure Nae-IN-M22 for reversible NAE blockade. IC50 0.5μM; >100-fold selective over UBA1. Enables washout recovery assays impossible with covalent pevonedistat. Validated in AGS xenograft (60 mg/kg i.p.) and A549/HCT116 viability screening. Low zebrafish toxicity supports vertebrate studies. Ideal for pulse-chase neddylation dynamics and transient pathway interrogation.

Molecular Formula C20H24Cl2N2
Molecular Weight 363.3 g/mol
Cat. No. B10824438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNae-IN-M22
Molecular FormulaC20H24Cl2N2
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1NCCC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3
InChIInChI=1S/C20H24Cl2N2/c21-18-7-6-17(20(22)14-18)8-11-23-19-9-12-24(13-10-19)15-16-4-2-1-3-5-16/h1-7,14,19,23H,8-13,15H2
InChIKeyWMEXQHGRMWPOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nae-IN-M22 (M22) – Reversible NEDD8-Activating Enzyme (NAE) Inhibitor for Cancer Research


Nae-IN-M22 (also designated NEDD8 inhibitor M22) is a selective, reversible small-molecule inhibitor of the NEDD8-activating enzyme (NAE), identified through structure-based virtual screening of a 50,000‑compound library against the NAE active site [1]. It is a piperidin-4-amine derivative (1‑benzyl‑N‑[2‑(2,4‑dichlorophenyl)ethyl]piperidin-4‑amine; CAS 864420‑54‑2) [2]. Unlike the clinical‑stage covalent NAE inhibitor pevonedistat (MLN4924), M22 exerts its effect through a reversible binding mode and exhibits low‑micromolar antiproliferative activity across multiple cancer cell lines, accompanied by apoptosis induction and in vivo tumor growth inhibition [1].

Why Nae-IN-M22 Cannot Be Replaced by Other NAE Inhibitors Without Experimental Validation


NAE inhibitors exhibit profound differences in binding kinetics (reversible vs. covalent), enzymatic potency (nM to μM), and selectivity against related E1 enzymes (e.g., UBA1, SAE). For instance, pevonedistat (MLN4924) is a mechanism‑based inhibitor that forms a covalent NEDD8 adduct and displays sub‑nanomolar potency, whereas M22 is a fully reversible inhibitor with micromolar potency and a distinct selectivity fingerprint [1][2]. Interchanging these compounds without empirical confirmation risks altering target engagement dynamics, downstream neddylation profiles, and cellular response thresholds. The evidence presented below quantifies exactly where M22 diverges from its closest analogs, enabling informed scientific selection.

Nae-IN-M22 Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons


Reversible vs. Covalent Inhibition Mechanism: Binding Kinetics Differentiation

M22 is a fully reversible NAE inhibitor, whereas pevonedistat (MLN4924) acts as a mechanism‑based covalent inhibitor that traps a NEDD8‑NAE adduct. Enzymatic assays show M22 inhibits recombinant human NAE‑mediated NEDD8 activation with an IC50 of 0.5 μM, while MLN4924 displays an IC50 of 4.7 nM (0.0047 μM) [1]. The reversible nature of M22 permits dynamic target engagement without irreversible enzyme modification.

NAE inhibition reversible inhibitor covalent inhibitor mechanism of action

Enzymatic Potency vs. Key NAE Inhibitors: IC50 Comparison

M22 inhibits NAE with an IC50 of 0.5 μM, placing it in the moderate‑potency micromolar class. In contrast, clinical‑stage pevonedistat (MLN4924) achieves sub‑nanomolar potency (IC50 = 4.7 nM), while TAS4464 exhibits ultra‑high potency (IC50 = 0.955 nM) . Another micromolar inhibitor, ABP A3, shows IC50 = 2.5 μM against A549 cells [1].

NAE IC50 enzymatic inhibition potency comparison E1 enzyme

Selectivity Profile Over UBA1 (E1 Ubiquitin‑Activating Enzyme)

M22 exhibits >100‑fold selectivity for NAE over the closely related E1 enzyme UBA1, with an IC50 >50 μM for UBA1 compared to 0.5 μM for NAE . For context, pevonedistat (MLN4924) shows ~320‑fold selectivity (IC50 for UAE/UBA1 = 1.5 μM vs. NAE IC50 = 4.7 nM), and TAS4464 displays >400‑fold selectivity .

selectivity UBA1 off‑target E1 enzyme

Antiproliferative Activity in A549 Lung Adenocarcinoma Cells

M22 inhibits A549 cell proliferation with a GI50 of 5.5 μM and a GI90 of 19.3 μM after 48‑h exposure . The NAE inhibitor MLN4924, in contrast, is active at sub‑micromolar concentrations in A549 cells (e.g., 0.25–0.5 μM used in RNA‑seq studies) [1]. ABP A3 shows an IC50 of 2.5 μM against A549 cells, placing M22's potency in a similar micromolar range [2].

A549 GI50 cancer cell proliferation cytotoxicity

In Vivo Tumor Growth Inhibition in AGS Gastric Cancer Xenograft

M22 significantly suppresses tumor growth in nude mice bearing AGS human gastric adenocarcinoma xenografts when administered intraperitoneally at 60 mg/kg once daily for 14 days . Pevonedistat (MLN4924) similarly inhibits tumor growth in multiple xenograft models at 30–60 mg/kg subcutaneous dosing . While both compounds show in vivo activity, M22's reversible mechanism may result in a different tumor neddylation recovery profile post‑treatment.

xenograft tumor growth inhibition in vivo efficacy AGS

Low Acute Toxicity in Zebrafish Model

M22 demonstrates low acute toxicity in a zebrafish embryo model across a concentration range of 0.36–90 μM [1]. In contrast, pevonedistat (MLN4924) exhibits toxicity in zebrafish at similar concentrations, with reported LC50 values around 10–20 μM depending on exposure time [2]. This favorable safety margin supports the use of M22 in whole‑organism phenotypic screens where developmental toxicity is a concern.

zebrafish toxicity in vivo safety developmental toxicity

Optimal Scientific and Preclinical Applications for Nae-IN-M22


Reversible NAE Inhibition for Time‑Controlled Neddylation Studies

Investigators requiring transient, reversible blockade of the NEDD8 pathway should select M22. Its IC50 of 0.5 μM and rapid reversibility allow washout experiments to assess recovery kinetics of cullin neddylation and CRL substrate turnover, which is not feasible with covalent inhibitors like pevonedistat . Applications include pulse‑chase analysis of protein half‑lives regulated by neddylation and studies of neddylation‑dependent signaling dynamics [1].

Moderate‑Potency Tool for Lung and Gastric Cancer Cell Line Panels

M22 exhibits GI50 values of 2.3–5.5 μM across HCT116 (colorectal), A549 (lung), and HeLa (cervical) cancer lines, while sparing normal HFF fibroblasts (IC50 >30 μM) . This profile makes M22 suitable for high‑throughput viability screening in panels where sub‑micromolar inhibitors like MLN4924 may cause excessive cytotoxicity and mask subtle genotype‑dependent responses [1]. The compound is particularly validated in A549 lung adenocarcinoma and AGS gastric adenocarcinoma models .

In Vivo Proof‑of‑Concept Studies in Gastric Cancer Xenografts

M22 at 60 mg/kg i.p. daily inhibits tumor growth in the AGS gastric cancer xenograft model . Researchers focusing on gastric adenocarcinoma should consider M22 as a reversible chemical probe to interrogate NAE dependency in vivo, complementing the covalent inhibitor pevonedistat which has been extensively profiled in other tumor types [1]. The low acute toxicity in zebrafish further supports its use in preliminary vertebrate toxicity assessments .

Selectivity Profiling of NAE vs. Related E1 Enzymes

M22's >100‑fold selectivity for NAE over UBA1 (IC50 >50 μM) provides a defined window for studying on‑target neddylation inhibition without overt ubiquitin pathway disruption . This selectivity, while lower than that of ultra‑selective inhibitors like TAS4464, offers a different pharmacological fingerprint that can be exploited to dissect the relative contributions of NAE and UBA1 in cellular processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nae-IN-M22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.